3-羟基羊毛甾-9(11),24-二烯-26-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

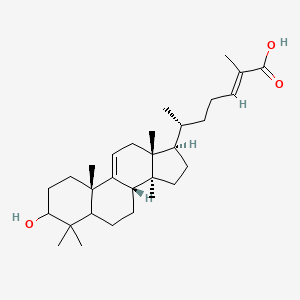

3-Hydroxylanost-9(11),24-dien-26-oic acid is a lanostane-type triterpenoid compound. It is derived from natural sources such as the roots of Kadsura heteroclita and is known for its diverse biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects .

科学研究应用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

作用机制

Target of Action

It is known that this compound is used as a signaling inhibitor and has biological and pharmacological activities .

Mode of Action

It is known that the compound is a product of the biosynthesis of ganoderic acids (GAs) in a heterologous host, which are a group of highly oxygenated lanostane-type triterpenoids .

Biochemical Pathways

It is known that the compound is involved in the biosynthesis of ganoderic acids (gas), which are known for their significant pharmacological activities .

Result of Action

It is known that the compound has biological and pharmacological activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxylanost-9(11),24-dien-26-oic acid typically involves the extraction of lanostane triterpenoids from natural sources followed by chemical modifications. One common method includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions often involve controlled temperatures and the use of specific reagents to achieve the desired modifications.

Industrial Production Methods: Industrial production of 3-Hydroxylanost-9(11),24-dien-26-oic acid involves large-scale extraction from natural sources, followed by purification and chemical modification processes. The use of biotechnological methods, such as the expression of specific genes in yeast, has also been explored to enhance the yield and efficiency of production .

化学反应分析

Types of Reactions: 3-Hydroxylanost-9(11),24-dien-26-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Hydroxylanost-9(11),24-dien-26-oic acid, each with unique biological activities .

相似化合物的比较

- Ganoderic acid S

- 3,7,15-Trihydroxy-11,23-dioxolanost-8-en-26-oic acid

- (3β)-3-Hydroxylanosta-7,9(11),24-trien-21-oic acid

Uniqueness: 3-Hydroxylanost-9(11),24-dien-26-oic acid is unique due to its specific structural features and the presence of hydroxyl groups that contribute to its distinct biological activities. Compared to similar compounds, it has shown potent anti-inflammatory and anti-tumor effects, making it a valuable compound for further research and development .

生物活性

3-Hydroxylanost-9(11),24-dien-26-oic acid is a triterpenoid compound derived from lanostane, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

The molecular formula of 3-Hydroxylanost-9(11),24-dien-26-oic acid is C30H46O3 with a molecular weight of 454.68 g/mol. Its structure includes multiple hydroxyl groups and a unique lanostane skeleton, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H46O3 |

| Molecular Weight | 454.68 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 565.4 ± 43.0 °C |

| Flash Point | 309.8 ± 24.7 °C |

Anti-inflammatory Effects

Research indicates that 3-Hydroxylanost-9(11),24-dien-26-oic acid exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. For instance, compounds derived from lanostane structures have shown IC50 values indicating effective inhibition of NO production:

- Pardinols B and E-H : IC50 values ranging from 5.3 to 14.7 μM.

- Coriacoic acids : IC50 values from 49.43 to 82.32 μM in inhibiting NO production.

These findings suggest that the compound may modulate inflammatory pathways by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through inhibition of the NF-kB signaling pathway .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 3-Hydroxylanost-9(11),24-dien-26-oic acid have also been explored, particularly in cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics:

- Schisandra pubescens : Extracts containing this compound demonstrated cytotoxicity against cancer cells, suggesting potential applications in anticancer drug development .

The biological activity of 3-Hydroxylanost-9(11),24-dien-26-oic acid is primarily attributed to its interaction with cellular signaling pathways. It appears to function as a modulator of key enzymes involved in inflammatory processes and cellular proliferation:

- Inhibition of iNOS and COX-2 : By reducing the expression of these enzymes, the compound effectively lowers the levels of pro-inflammatory mediators.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of triterpenoids similar to 3-Hydroxylanost-9(11),24-dien-26-oic acid in preclinical settings:

- Case Study on Anti-inflammatory Activity : A study demonstrated that lanostane triterpenoids significantly reduced inflammation in mouse models induced by TPA (12-O-tetradecanoylphorbol-13-acetate). The most potent compounds showed IC50 values below 100 nM, illustrating strong anti-inflammatory effects.

- Cancer Cell Line Studies : In vitro analyses on human breast cancer cell lines revealed that treatment with extracts containing this compound led to a marked decrease in cell viability and increased apoptosis markers.

属性

IUPAC Name |

(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRXJKGUEOMVRD-ARLMZJGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。